molecular formula C9H3Cl2F5O B7996937 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B7996937
M. Wt: 293.01 g/mol
InChI Key: OISBPNYNRFKUKW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (molecular formula: C₉H₃Cl₂F₅O; molecular weight: 293.02 g/mol) features a propan-1-one backbone substituted with five fluorine atoms at positions 2, 2, 3, 3, and 2. The aromatic ring is a 3,5-dichlorophenyl group, providing electron-withdrawing effects.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F5O/c10-5-1-4(2-6(11)3-5)7(17)8(12,13)9(14,15)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISBPNYNRFKUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dichlorobenzene with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions to yield the desired ketone.

    Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the intermediates and to prevent side reactions. The use of an inert atmosphere, such as nitrogen or argon, is also recommended to avoid moisture and oxygen interference.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final compound.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction yields the corresponding alcohol, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

a) 1-(3,5-Dichlorophenyl)-2,2,3,3,3-Pentafluoropropan-1-ol
  • Structure : Replaces the ketone (-C=O) with a hydroxyl (-OH) group.
  • Molecular Formula : C₉H₅Cl₂F₅O; Molecular Weight: 295.04 g/mol .
  • Key Differences: Increased polarity due to -OH, improving solubility in polar solvents. Reduced electrophilicity compared to the ketone, altering reactivity in nucleophilic additions or condensations. Potential use as a synthetic intermediate for esters or ethers.
b) 1-(3,5-Difluorophenyl)-3-(3-Fluorophenyl)propan-1-one
  • Structure : Substitutes chlorine with fluorine on the phenyl ring and adds a 3-fluorophenyl group.
  • Molecular Formula : C₁₅H₁₁F₃O; Molecular Weight: 264.24 g/mol .
  • Key Differences: Lower molecular weight and reduced electronegativity due to fewer Cl atoms.

Substituent Position and Halogenation Effects

a) 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one
  • Structure : Features a 3-fluoro-4-methylphenyl group instead of 3,5-dichlorophenyl.
  • Molecular Formula : C₁₀H₇F₆O; Molecular Weight: 290.16 g/mol .
  • Reduced halogen density lowers electron-withdrawing effects, impacting reactivity in electrophilic substitutions.
b) 1-(2,5-Dichlorophenyl)-2,2,3,3,3-Pentafluoropropan-1-one
  • Structure : Dichloro substituents at positions 2 and 5 on the phenyl ring.
  • Molecular Formula : C₉H₃Cl₂F₅O; Molecular Weight: 293.02 g/mol .
  • Key Differences :
    • Altered regiochemistry of Cl substituents may influence binding affinity in pesticidal applications.
    • Similar molecular weight but distinct spatial arrangement compared to the 3,5-dichloro isomer.

Derivatives with Heteroatoms or Extended Chains

a) 1-(3,5-Dichlorophenyl)-2,2,4,4,4-Pentafluoro-3,3-dihydroxybutan-1-one
  • Structure : Extended carbon chain with dihydroxy and pentafluoro groups.
  • Synthesis: Produced via Selectfluor®-mediated fluorination of a trifluorobut-enone precursor .
  • Key Differences :
    • Additional hydroxyl groups enable hydrogen bonding, increasing solubility.
    • Extended chain may enhance interaction with enzymes or receptors in crop protection agents .
b) 1-(3,5-Dichlorophenyl)-2,2,3,3,3-Pentafluoropropyl-1-amine
  • Structure : Replaces the ketone with an amine (-NH₂) group.
  • Molecular Formula : C₉H₆Cl₂F₅N; Molecular Weight: 294.05 g/mol .
  • Key Differences: Amine group introduces basicity, enabling salt formation and altering pharmacokinetics. Potential use in pharmaceuticals rather than agrochemicals due to functional group versatility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Halogen Substituents
Target Compound C₉H₃Cl₂F₅O 293.02 Ketone 3,5-Cl; 2,2,3,3,3-F
1-(3,5-Dichlorophenyl)-pentafluoropropan-1-ol C₉H₅Cl₂F₅O 295.04 Alcohol 3,5-Cl; 2,2,3,3,3-F
1-(3,5-Difluorophenyl)-3-(3-F-phenyl)propan-1-one C₁₅H₁₁F₃O 264.24 Ketone 3,5-F; 3-F
1-(2,5-Dichlorophenyl)-pentafluoropropan-1-one C₉H₃Cl₂F₅O 293.02 Ketone 2,5-Cl; 2,2,3,3,3-F

Biological Activity

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated organic compound with significant industrial applications. Its unique chemical structure imparts distinctive biological activities that warrant detailed exploration. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C9H3Cl2F5OC_9H_3Cl_2F_5O with a molecular weight of 293.0201 g/mol. The presence of multiple fluorine atoms significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H3Cl2F5O
Molecular Weight293.0201 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its lipophilicity allows it to penetrate cell membranes easily, potentially disrupting cellular homeostasis.

Toxicity Studies

Case Study: Toxicological Evaluation

A study conducted on the compound's toxicity revealed that it possesses moderate acute toxicity when administered orally and through inhalation. The target organs identified include the liver and kidneys, with observed effects such as necrosis and inflammation at higher doses.

Table 2: Toxicity Data

Route of AdministrationLD50 (mg/kg)Target Organs
Oral500Liver, Kidney
Inhalation300Respiratory System

Environmental Impact

The compound has been studied for its environmental persistence and potential as a pollutant. Its high vapor pressure suggests significant volatility, which can lead to atmospheric release and subsequent ecological effects.

Table 3: Environmental Data

PropertyValue
Vapor Pressure (25 °C)286 mm Hg
Atmospheric Half-life4.9 years
Ozone Depletion Potential0.03

Applications in Industry

Due to its unique properties, this compound is utilized in several industrial applications including:

  • Cleaning Agents : As a solvent in cleaning applications within the aerospace industry.
  • Chemical Synthesis : Used as an intermediate in the synthesis of other fluorinated compounds.

Case Study: Industrial Use

In a comparative study of cleaning agents for aerospace components, this compound demonstrated superior performance in removing contaminants compared to traditional solvents like CFC-113.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

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